![molecular formula C10H8FN3O4S B13567127 1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)
1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxo-1lambda6-thietan-3-yl)-5-fluoro-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thietane ring, a benzotriazole moiety, and a carboxylic acid group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-5-fluoro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thietane ring, the introduction of the benzotriazole moiety, and the incorporation of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-dioxo-1lambda6-thietan-3-yl)-5-fluoro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzotriazole or thietane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(1,1-dioxo-1lambda6-thietan-3-yl)-5-fluoro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a tool for studying biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-5-fluoro-1H-1,2,3-benzotriazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride
- 1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate
Uniqueness
1-(1,1-dioxo-1lambda6-thietan-3-yl)-5-fluoro-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to its combination of a thietane ring, a benzotriazole moiety, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C10H8FN3O4S |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
3-(1,1-dioxothietan-3-yl)-6-fluorobenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8FN3O4S/c11-7-2-8-9(1-6(7)10(15)16)14(13-12-8)5-3-19(17,18)4-5/h1-2,5H,3-4H2,(H,15,16) |
Clave InChI |
DWMFZFYISZHRHL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)N2C3=C(C=C(C(=C3)C(=O)O)F)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


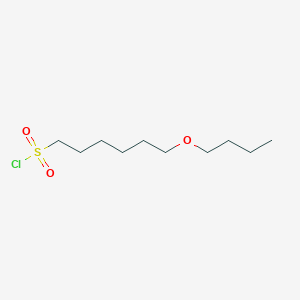
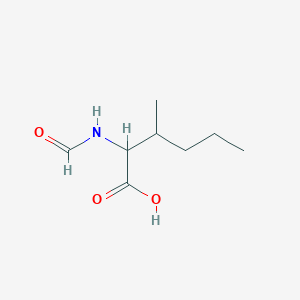
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)

![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
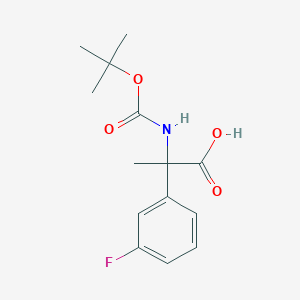
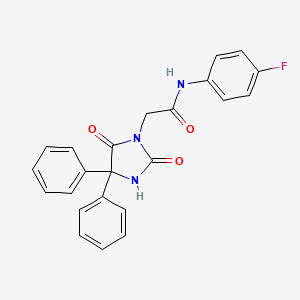
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
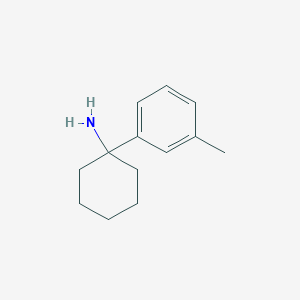
![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)




